N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Overview
Description
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a butyl group, a methylsulfanyl group, a morpholine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a benzene derivative to introduce the sulfonamide group. This is followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The butyl and methylsulfanyl groups are then added via alkylation reactions under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins through hydrogen bonding or ionic interactions. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide: Unique due to the combination of functional groups.
N-butan-2-yl-4-methylsulfanylbenzenesulfonamide: Lacks the morpholine ring, which may affect its solubility and bioactivity.
N-butan-2-yl-3-(morpholine-4-carbonyl)benzenesulfonamide: Lacks the methylsulfanyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-butan-2-yl-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-4-12(2)17-24(20,21)13-5-6-15(23-3)14(11-13)16(19)18-7-9-22-10-8-18/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGMVEIDHVVNRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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